1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol
Overview
Description
1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety and a naphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(3-(Trifluoromethyl)phenyl)piperazine. This can be achieved through the reaction of 3-(Trifluoromethyl)aniline with piperazine under specific conditions . The resulting intermediate is then subjected to further reactions to introduce the naphthalen-2-ol moiety, often through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .
Scientific Research Applications
1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- **1-methyl-
1-(4-(Trifluoromethyl)phenyl)piperazine: Shares the trifluoromethylphenyl and piperazine moieties but lacks the naphthalen-2-ol structure.
Properties
IUPAC Name |
1-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O/c23-22(24,25)17-5-3-6-18(14-17)27-12-10-26(11-13-27)15-20-19-7-2-1-4-16(19)8-9-21(20)28/h1-9,14,28H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVROWDAWQIMEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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